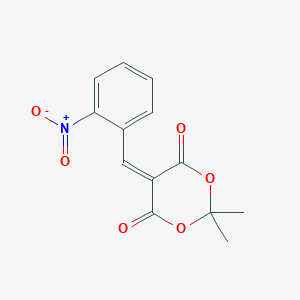
2,2-Dimethyl-5-((2-nitrophenyl)methylene)-1,3-dioxane-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-5-((2-nitrophenyl)methylene)-1,3-dioxane-4,6-dione is an organic compound known for its unique structure and reactivity. This compound features a dioxane ring fused with a nitrophenyl group, making it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-((2-nitrophenyl)methylene)-1,3-dioxane-4,6-dione typically involves the condensation of 2-nitrobenzaldehyde with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反应分析
Types of Reactions
2,2-Dimethyl-5-((2-nitrophenyl)methylene)-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Condensation: The compound can undergo further condensation reactions with other aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Condensation: Aldehydes or ketones in the presence of a base like sodium hydroxide.
Major Products
Reduction: 2,2-Dimethyl-5-((2-aminophenyl)methylene)-1,3-dioxane-4,6-dione.
Substitution: Various substituted nitrophenyl derivatives.
Condensation: Complex dioxane derivatives.
科学研究应用
2,2-Dimethyl-5-((2-nitrophenyl)methylene)-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Dimethyl-5-((2-nitrophenyl)methylene)-1,3-dioxane-4,6-dione involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form an amine, which can then interact with biological molecules. The dioxane ring provides stability and rigidity to the molecule, allowing it to fit into specific binding sites on enzymes or receptors.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione: Lacks the nitrophenyl group, making it less reactive in certain types of reactions.
2-Nitrobenzaldehyde: Lacks the dioxane ring, making it less stable and less versatile in synthetic applications.
Uniqueness
2,2-Dimethyl-5-((2-nitrophenyl)methylene)-1,3-dioxane-4,6-dione is unique due to its combination of a stable dioxane ring and a reactive nitrophenyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
2,2-dimethyl-5-[(2-nitrophenyl)methylidene]-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6/c1-13(2)19-11(15)9(12(16)20-13)7-8-5-3-4-6-10(8)14(17)18/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOZFMSUNUOFQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=CC=C2[N+](=O)[O-])C(=O)O1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
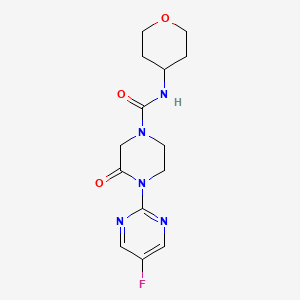
![3-methyl-N-{2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2366466.png)
![2-cyano-3-[3-methoxy-4-(propan-2-yloxy)phenyl]-N-(naphthalen-1-yl)prop-2-enamide](/img/structure/B2366471.png)
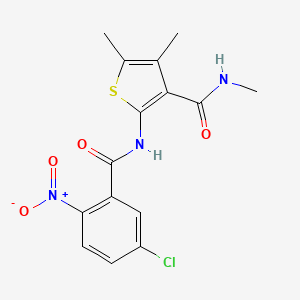
![(Z)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2366473.png)
![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2366474.png)
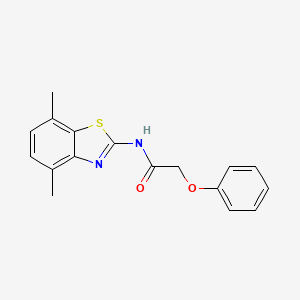

![1-[(Naphthalen-2-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2366479.png)
![4-tert-butyl-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2366481.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2366483.png)
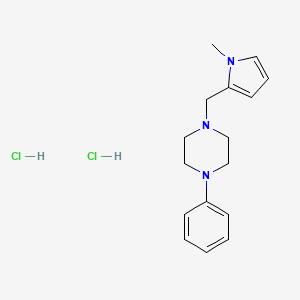
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2366486.png)
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2366487.png)
